molecular formula C8H9FO2 B1500781 2-Fluoro-6-(1-hydroxyethyl)phenol CAS No. 749929-50-8

2-Fluoro-6-(1-hydroxyethyl)phenol

Cat. No. B1500781
M. Wt: 156.15 g/mol
InChI Key: UUEPKPLTSBUURA-UHFFFAOYSA-N
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Patent
US07148226B2

Procedure details

A mixture of 2-fluoro-6-(1-hydroxy-ethyl)-phenol (1.7 g, 10.9 mmol) and 10 wt % Pd/C (0.85 g, Degussa type) in MeOH (30 mL) was stirred under a balloon of H2 for 6 hours. The reaction mixture was filtered through a pad of celite washing with EtOAc. The filtrate was concentrated to a yellow oil (1.35 g, 87%). 1H NMR (400 MHz, CDCl3): δ 1.22 (t, J=7.6 Hz, 3 H), 2.68 (q, J=7.3 Hz, 2 H), 5.12 (s, 1 H), 6.76 (m, 1 H), 6.92 (m, 2 H).
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.85 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH:8](O)[CH3:9])[C:3]=1[OH:11]>CO.[Pd]>[CH2:8]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([F:1])[C:3]=1[OH:11])[CH3:9]

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)C(C)O)O
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
0.85 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under a balloon of H2 for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite
WASH
Type
WASH
Details
washing with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a yellow oil (1.35 g, 87%)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C(C)C1=C(C(=CC=C1)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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